1-(3-Bromopropyl)-3-fluorobenzene

Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

1-(3-Bromopropyl)-3-fluorobenzene (CAS 156868-84-7) is a halogenated aromatic building block with the molecular formula C₉H₁₀BrF and a molecular weight of 217.08 g/mol. This bifunctional molecule features a primary alkyl bromide and an aryl fluoride, providing two distinct and orthogonal reactive sites.

Molecular Formula C9H10BrF
Molecular Weight 217.08 g/mol
CAS No. 156868-84-7
Cat. No. B1340697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-3-fluorobenzene
CAS156868-84-7
Molecular FormulaC9H10BrF
Molecular Weight217.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CCCBr
InChIInChI=1S/C9H10BrF/c10-6-2-4-8-3-1-5-9(11)7-8/h1,3,5,7H,2,4,6H2
InChIKeyCDHMFRCDGRGHMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-3-fluorobenzene (CAS 156868-84-7): A Dual Halogen Electrophile for Medicinal Chemistry and PET Tracer Synthesis


1-(3-Bromopropyl)-3-fluorobenzene (CAS 156868-84-7) is a halogenated aromatic building block with the molecular formula C₉H₁₀BrF and a molecular weight of 217.08 g/mol . This bifunctional molecule features a primary alkyl bromide and an aryl fluoride, providing two distinct and orthogonal reactive sites . The alkyl bromide serves as a potent electrophile for nucleophilic substitution and cross-coupling reactions, while the electron-withdrawing fluorine atom at the meta position modulates aromatic reactivity and can participate in halogen bonding interactions [1]. Commercially, this compound is typically available at a standard purity of 95%, with batch-specific quality control documentation including NMR, HPLC, or GC analysis provided by major suppliers .

1
Dual-halogen building block for sequential orthogonal derivatization.
2
Alkyl bromide electrophile supports SN2 coupling and Friedel-Crafts alkylation.
3
Meta-fluorine modulates aromatic electronics and halogen-bonding geometry.

The Risk of Analog Substitution for 1-(3-Bromopropyl)-3-fluorobenzene in Chemical Synthesis


Substituting 1-(3-bromopropyl)-3-fluorobenzene with its closest analogs—such as the 4-fluoro isomer, the 2-fluoro isomer, or the non-fluorinated parent—is not a neutral exchange. The specific position of the fluorine atom on the aromatic ring directly dictates the electronic environment, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions and the strength of potential halogen-bonding interactions with biological targets [1]. Furthermore, a seemingly minor swap of the alkyl bromide for an alkyl chloride, as in 1-(3-chloropropyl)-3-fluorobenzene, fundamentally alters reaction kinetics. Bromide is a significantly better leaving group than chloride in SN2 reactions, meaning that replacement with the chloro-analog will result in drastically slower reaction rates, lower yields, or a complete failure in convergent synthetic sequences [2]. The quantitative evidence below demonstrates that minor structural modifications lead to major performance differences, making exact compound selection critical for reproducible research and efficient scale-up.

Analog
Mismatch Context
4-Fluoro / 2-Fluoro isomers
Fluorine position shifts electrostatic surface; halogen-bonding geometry may differ from meta-fluoro target.
1-(3-Chloropropyl) analog
Chloride leaving group may reduce SN2 reaction rate and compromise coupling yields.
Non-fluorinated parent
Lacks aryl fluoride handle; PET tracer and late-stage SNAr diversification paths are unavailable.

Quantitative Evidence Guide: 1-(3-Bromopropyl)-3-fluorobenzene vs. Key Analogs


SN2 Reactivity: Alkyl Bromide vs. Alkyl Chloride Leaving Group Performance

In bimolecular nucleophilic substitution (SN2) reactions, the leaving group ability of the halogen directly governs the reaction rate. For a primary alkyl halide system directly analogous to the 3-bromopropyl chain in the target compound, bromide exhibits a markedly higher relative reaction rate compared to chloride. This difference means that 1-(3-bromopropyl)-3-fluorobenzene will undergo nucleophilic displacement significantly faster than its direct chloro-analog, 1-(3-chloropropyl)-3-fluorobenzene (CAS 84648-43-1) [1].

SN2 Reactivity: Br vs. Cl
Class-level inference
~3-fold faster relative rate for Br (~30,000 vs. ~10,000) in primary alkyl halide model
Supports selection of bromo electrophile for demanding convergent couplings.
Textbook leaving-group data; verify under specific synthesis conditions.
Nucleophilic Substitution Reaction Kinetics Leaving Group Ability

Bromoalkylation Efficiency: Catalyst-Dependent Yield of (3-Bromopropyl)benzene Core

The synthesis of the core (3-bromopropyl)benzene structure via Friedel-Crafts bromoalkylation demonstrates the importance of the bromoalkyl electrophile. Using 1-bromo-3-fluoropropane, a direct synthetic precursor to the target compound's side chain, benzene is alkylated at −10°C over 30 minutes in the presence of boron trichloride or boron tribromide to yield (3-bromopropyl)benzene in 60% yield. Critically, when the catalyst is switched to boron trifluoride, the reaction pathway is diverted: isomerization dominates, producing (2-bromo-1-methylethyl)benzene in 89% yield instead of the desired linear product [1]. This demonstrates the superior chemo-selectivity of the bromoalkyl electrophile over potential chloroalkyl alternatives, which are known to be more prone to carbocation rearrangement in Friedel-Crafts alkylation [2].

Bromoalkylation Selectivity
Class-level inference
60% linear (3-bromopropyl)benzene yield with BCl₃/BBr₃; BF₃ catalyst shifts product to rearranged isomer (89% yield).
Catalyst-dependent chemo-selectivity context; bromo electrophile may offer linear scaffold advantage over chloro analogs.
Friedel-Crafts model; confirm catalyst compatibility for target substrate.
Friedel-Crafts Alkylation Bromoalkylation Catalyst Optimization

Meta-Fluorine Regioisomer: Distinct Pharmacophoric Properties vs. Para- and Ortho-Fluoro Analogs

The position of the fluorine substituent on the aromatic ring is not a trivial detail. For the 2-fluoro regioisomer (CAS 129254-75-7), X-ray crystallography data demonstrates that the ortho-fluorobenzene moiety enhances binding affinity to target proteins through specific halogen-bonding interactions [1]. The meta-fluorine substitution pattern in the target compound (CAS 156868-84-7) will present a different geometric and electronic profile, leading to distinct protein-ligand interaction fingerprints compared to either its 2-fluoro or 4-fluoro (CAS 24484-55-7) counterparts.

Meta-F Pharmacophoric Role
Cross-study comparable
X-ray evidence confirms ortho-fluoro isomer enhances target binding; meta-fluoro profile presents distinct interaction geometry.
Fluorine regioisomer identity is critical for valid SAR interpretation.
No head-to-head affinity data; review computational electrostatic maps.
Halogen Bonding Binding Affinity Regioisomer Comparison

Bifunctional Reactivity: Orthogonal Alkylation and Aryl Fluoride Chemistry for Sequential Derivatization

1-(3-Bromopropyl)-3-fluorobenzene possesses two chemically distinct reactive handles that can be addressed in a controlled, sequential manner. The primary alkyl bromide is highly susceptible to nucleophilic substitution (SN2) with amines, thiols, or alkoxides, while the aryl C–F bond is inert under these conditions. Conversely, the aryl fluoride can be activated for nucleophilic aromatic substitution (SNAr) under more forcing conditions with strong electron-withdrawing group activation, or it can serve as a precursor for ¹⁸F isotopic exchange in PET tracer synthesis . This orthogonal reactivity profile is a key differentiator from structurally simpler analogs like 1-(3-bromopropyl)benzene, which lack the second functional handle entirely.

Bifunctional Reactivity
Class-level inference
Two orthogonal handles: alkyl bromide (SN2) + aryl fluoride (potential SNAr/¹⁸F exchange), vs. non-fluorinated analog (one handle only).
Bifunctional architecture enables sequential diversification and late-stage labeling strategies.
Data to verify; Aryl fluoride activation requires specific conditions.
Bifunctional Linker Orthogonal Reactivity Sequential Synthesis

Optimal Application Scenarios for Procuring 1-(3-Bromopropyl)-3-fluorobenzene


Kinase Inhibitor Lead Optimization and SAR Expansion

The 3-bromopropyl chain serves as a versatile linker for attaching diverse pharmacophoric amines, while the meta-fluorine atom can engage in halogen bonding with the kinase hinge region, as structurally validated for analogous fluorobenzene-containing inhibitors [1]. The superior leaving group ability of bromide over chloride ensures efficient coupling with structurally complex, precious amine fragments, maximizing the yield of each SAR analogue.

PET Radiotracer Precursor for ¹⁸F Radiochemistry

The alkyl bromide handle allows for the introduction of targeting moieties, while the aryl fluoride position can, in principle, serve as a site for late-stage ¹⁸F-for-¹⁹F isotopic exchange or as a stable isotopolog reference standard. The bifunctional nature of this compound makes it a strategic precursor for developing novel fluorine-18 labeled PET tracers for neuroimaging or oncology [1].

Agrochemical Intermediate for Fluorinated Crop Protection Agents

The combination of a lipophilic fluorophenyl group and a reactive bromopropyl linker is a privileged motif in agrochemical discovery, where it has been used to modulate the physicochemical properties and target binding of novel fungicides and herbicides. The compound's dual halogen architecture supports the rapid assembly of diverse screening libraries [1].

Application
Selection Property
Validation Focus
Kinase inhibitor SAR expansion
Meta-fluorine halogen bonding geometry
Kinase hinge-region interaction and linker coupling yield
PET radiotracer precursor development
Orthogonal bifunctional handles
Late-stage ¹⁸F isotopic exchange or stable isotopolog reference feasibility
Agrochemical intermediate screening
Lipophilic fluorophenyl + reactive bromopropyl linker
Library assembly and physicochemical property modulation

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